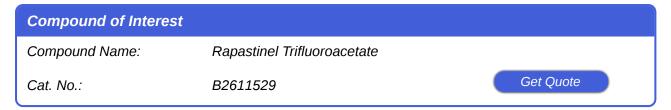


Preclinical Profile of Rapastinel Trifluoroacetate: A Technical Guide for Depression Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (formerly GLYX-13), an amidated tetrapeptide (Thr-Pro-Pro-Thr-amide), has been a compound of significant interest in the development of rapid-acting antidepressants.[1][2] Unlike traditional monoaminergic antidepressants, Rapastinel modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This technical guide provides an in-depth overview of the preclinical evidence for **Rapastinel Trifluoroacetate** in various depression models, focusing on its mechanism of action, efficacy in behavioral paradigms, and the underlying molecular signaling pathways. While phase III clinical trials for Rapastinel did not show a significant difference from placebo, the preclinical data remain valuable for understanding the role of NMDA receptor modulation in depression and for the development of future glutamatergic agents.[3]

Mechanism of Action: A Novel NMDA Receptor Modulator

Rapastinel acts as a positive allosteric modulator of the NMDA receptor, enhancing its function at a novel site, distinct from the binding sites of NMDA receptor antagonists like ketamine.[3][4] [6] It is believed to function as a partial agonist at the glycine-binding site of the NMDA receptor.[2][3][7][8] This modulation leads to an enhancement of NMDA receptor-mediated synaptic plasticity, a key process implicated in learning, memory, and antidepressant



responses.[1][2][8] At therapeutic concentrations, Rapastinel enhances glutamate-mediated NMDA receptor activity.[1] This is in contrast to ketamine, which acts as a channel blocker of the NMDA receptor.[3][5] This distinct mechanism of action is thought to underlie Rapastinel's favorable side-effect profile in preclinical models, notably the absence of psychotomimetic and cognitive-impairing effects associated with ketamine.[3][5][9]

Preclinical Efficacy in Animal Models of Depression

Rapastinel has demonstrated antidepressant-like effects across a range of validated animal models of depression. These studies highlight its rapid onset and sustained duration of action.

Behavioral Despair Models

In rodent models of behavioral despair, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), Rapastinel has shown significant antidepressant-like activity.[2][7] A single administration of Rapastinel has been shown to reduce immobility time, a key indicator of antidepressant efficacy in these models.[7]

Chronic Stress Models

Rapastinel has also been evaluated in chronic stress paradigms, which are considered to have greater etiological relevance to human depression. In the social defeat stress model, a single intraperitoneal injection of Rapastinel (10 mg/kg) significantly attenuated the increased immobility time in susceptible mice in both the TST and FST.[7] Furthermore, in the sucrose preference test, a measure of anhedonia, both R-ketamine and rapastinel significantly increased the reduced preference in susceptible mice for up to 7 days after a single injection.

Treatment-Resistant Depression Model

A significant challenge in depression treatment is the lack of response to conventional antidepressants. Preclinical models have been developed to mimic this treatment resistance. In a model where rats are repeatedly treated with Adrenocorticotropic hormone (ACTH) for 14 days, they become resistant to the effects of the monoaminergic antidepressant imipramine. [10][11][12] However, a single injection of Rapastinel (10 mg/kg) was effective in this model, suggesting its potential as a treatment for treatment-resistant depression.[10][11][12]



Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on **Rapastinel Trifluoroacetate**.



Behavioral Model	Species	Rapastinel Dose	Route of Administratio n	Key Finding	Reference
Forced Swim Test	Rat	10 mg/kg	Intraperitonea I (i.p.)	Reduced immobility time	[11]
Tail Suspension Test	Mouse	10 mg/kg	Intraperitonea I (i.p.)	Significantly attenuated increased immobility time in susceptible mice	[7]
Forced Swim Test	Mouse	10 mg/kg	Intraperitonea I (i.p.)	Significantly attenuated increased immobility time in susceptible mice	[7]
Sucrose Preference Test	Mouse	10 mg/kg	Intraperitonea I (i.p.)	Significantly enhanced reduced sucrose preference in susceptible mice	[7]
ACTH- Induced Treatment Resistance	Rat	10 mg/kg	Not specified	Responded to a single injection, unlike imipramine	[10][12]



Pharmacokinetic Parameter	Species	Value	Reference
Half-life in plasma	Not specified	~7 minutes	[8]
Brain Tmax	Rat	~20 minutes	[13]
Brain Half-life	Rat	~20 minutes	[13]

Experimental ProtocolsSocial Defeat Stress Model

- Animals: Male mice.
- Procedure: For a set number of consecutive days, experimental mice are introduced into the
 home cage of a larger, aggressive resident mouse for a brief period of physical defeat.
 Following this, the experimental mouse is housed in the same cage but separated from the
 resident by a perforated divider, allowing for sensory but not physical contact. This cycle is
 repeated daily.
- Behavioral Testing: After the stress period, mice are tested in various behavioral paradigms, including the social interaction test, sucrose preference test, forced swim test, and tail suspension test to assess for depression-like phenotypes.
- Drug Administration: Rapastinel (e.g., 10 mg/kg, i.p.) or vehicle is administered, and behavioral tests are conducted at various time points post-injection to assess the rapid and sustained antidepressant-like effects.[7]

ACTH-Induced Treatment-Resistant Depression Model

- Animals: Naïve male Sprague Dawley rats.[10][11][12]
- Procedure: Rats receive repeated subcutaneous injections of ACTH (100 μ g/0.1 ml/rat/day) for 14 consecutive days.[10][11][12]
- Behavioral Testing: On the test day, animals are subjected to the open field test and the forced swim test.[10][11][12]



- Drug Administration: Imipramine, s-ketamine, or Rapastinel is administered on the test day. [10][11]
- Biochemical Analysis: Plasma levels of corticosterone and ACTH are assessed.[10][11]

Signaling Pathways and Molecular Mechanisms

The antidepressant effects of Rapastinel are mediated by the activation of intracellular signaling cascades that promote synaptic plasticity.

mTOR Signaling Pathway

Similar to ketamine, a single dose of Rapastinel has been shown to rapidly activate the mammalian target of rapamycin (mTORC1) pathway in the medial prefrontal cortex (mPFC).[6] [14] The antidepressant-like behavioral effects of Rapastinel are blocked by the mTORC1 inhibitor rapamycin, demonstrating the critical role of this pathway.[6][14] Activation of mTORC1 signaling leads to an increase in the number and function of spine synapses in pyramidal neurons of the mPFC.[6][14]



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Caption: Rapastinel activates the mTORC1 pathway via NMDA receptor modulation.

ERK Signaling Pathway

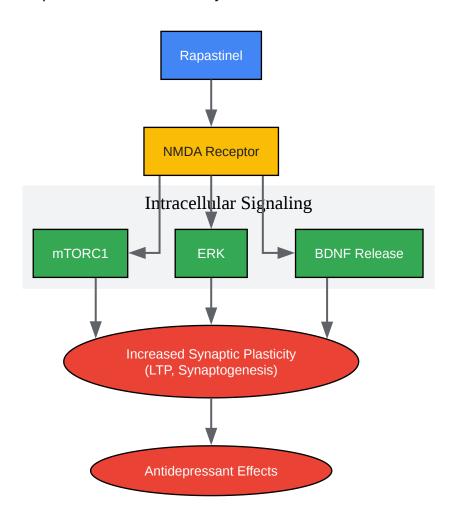
Rapastinel also activates the extracellular signal-regulated kinase (ERK) signaling pathway.[15] [16] Studies in primary cortical neuronal cultures have shown that Rapastinel rapidly increases the phosphorylation of ERK.[14] This activation is also thought to contribute to the downstream effects on synaptogenesis and antidepressant-like behaviors.[16]

BDNF Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key mediator of synaptic plasticity and has been implicated in the mechanism of action of rapid-acting antidepressants. Rapastinel has



been shown to rapidly increase the release of BDNF in vitro.[6][14] However, in vivo studies have yielded some conflicting results. One study using the social defeat stress model found that while R-ketamine attenuated the reduction in BDNF-TrkB signaling in the prefrontal cortex and hippocampus of susceptible mice, Rapastinel did not.[7] This suggests that while BDNF may be involved, the precise mechanisms may differ from those of ketamine.



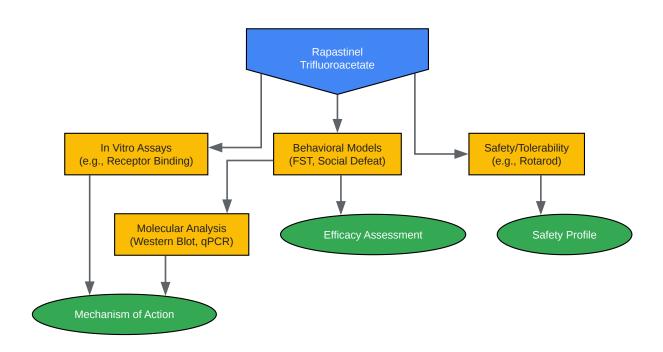
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Caption: Downstream signaling pathways activated by Rapastinel.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel antidepressant like Rapastinel typically follows a structured workflow to establish its efficacy and mechanism of action.





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Caption: A typical workflow for the preclinical evaluation of Rapastinel.

Conclusion

The preclinical evidence for **Rapastinel Trifluoroacetate** demonstrates its potential as a rapid-acting antidepressant with a novel mechanism of action centered on the positive modulation of the NMDA receptor. Its efficacy in various animal models of depression, including those resistant to traditional antidepressants, underscores the therapeutic promise of targeting the glutamatergic system. The activation of key signaling pathways involved in synaptic plasticity, such as mTOR and ERK, provides a molecular basis for its observed antidepressant-like effects. Although clinical development did not proceed, the extensive preclinical data on Rapastinel remains a valuable resource for the ongoing research and development of new and improved treatments for depression.

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